molecular formula C8H8FNO4 B1403084 (2-Fluoro-5-methoxy-4-nitrophenyl)methanol CAS No. 1257997-15-1

(2-Fluoro-5-methoxy-4-nitrophenyl)methanol

Cat. No.: B1403084
CAS No.: 1257997-15-1
M. Wt: 201.15 g/mol
InChI Key: WRVITGARJOOJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-5-methoxy-4-nitrophenyl)methanol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a phenyl ring, with a methanol group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-methoxy-4-nitrophenyl)methanol typically involves the nitration of 2-fluoro-5-methoxybenzyl alcohol. The process begins with the fluorination of 2-methoxybenzyl alcohol, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The reaction is carefully controlled to prevent over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production while minimizing the risk of hazardous by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: (2-Fluoro-5-methoxy-4-nitrophenyl)carboxylic acid.

    Reduction: (2-Fluoro-5-methoxy-4-aminophenyl)methanol.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-5-methoxy-4-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxy-4-nitrophenyl)methanol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the nitro group may contribute to its reactivity and biological activity.

Comparison with Similar Compounds

    (2-Fluoro-4-nitroanisole): Similar structure but lacks the methanol group.

    (2-Fluoro-5-methoxy-4-nitroaniline): Contains an amino group instead of a methanol group.

    (2-Fluoro-5-methoxy-4-nitrobenzoic acid): Carboxylic acid derivative of the compound.

Uniqueness: (2-Fluoro-5-methoxy-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring, along with the fluorine atom, makes it a versatile intermediate for various synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-fluoro-5-methoxy-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-14-8-2-5(4-11)6(9)3-7(8)10(12)13/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVITGARJOOJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-5-methoxy-4-nitrobenzoic acid (Compound 130E, 1.60 g, 7.44 mmol) in THF (23.6 mL) is slowly charged with sodium borohydride (0.633 g, 16.8 mmol) and stirred for 5 minutes. A solution of boron trifluoride, ethyl ether complex (0.895 mL, 7.26 mmol) in THF (7.85 mL) is added to the reaction mixture. The resulting solution is heated at reflux for 4 h. The reaction mixture was cooled to 0° C., then quenched with ice (15 mL) and diluted with ether (25 mL) and 2 N NaOH (10 mL). The ether layer was washed with brine (15 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield an off-white solid, 1.45 g (97% yield). This material was used without any further purification. 1H NMR (CDCl3, 400 MHz): δ=3.99 (s, 3 H), 4.86 (s, 2 H), 7.29 (d, J=5.81 Hz, 1 H), 7.64 (d, J=9.09 Hz, 1 H). MS (ES+): m/z 202.05 [MH+] (TOF, polar).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.633 g
Type
reactant
Reaction Step One
Name
Quantity
23.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.85 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluoro-5-methoxy-4-nitrophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-5-methoxy-4-nitrophenyl)methanol
Reactant of Route 3
Reactant of Route 3
(2-Fluoro-5-methoxy-4-nitrophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Fluoro-5-methoxy-4-nitrophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Fluoro-5-methoxy-4-nitrophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Fluoro-5-methoxy-4-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.